molecular formula C9H17NO3 B13688100 Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate

Cat. No.: B13688100
M. Wt: 187.24 g/mol
InChI Key: YXASICFQNIHUPQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(2-(carboxymethyl)pyrrolidin-1-yl)propanoic acid.

    Reduction: 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.

    Methyl 3-(2-(methoxymethyl)pyrrolidin-1-yl)propanoate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties.

Uniqueness

Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both a hydroxymethyl group and an ester group, which provide a combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3

InChI Key

YXASICFQNIHUPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCCC1CO

Origin of Product

United States

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